N-cyclopropyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
Description
N-cyclopropyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone-derived benzamide featuring a 4-oxoquinazolin-3(4H)-yl core. Key structural attributes include:
- Cyclopropyl amide group: Attached to the benzamide moiety, this group may enhance metabolic stability and influence target binding through steric effects .
- Benzyl methylene linker: Connects the quinazolinone core to the benzamide, providing structural flexibility.
The compound’s synthesis likely involves coupling reactions similar to those described for analogous quinazolinones (e.g., amide bond formation using EDCI/HOBt) .
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-18-6-2-3-7-21(18)17-33-27-29-24-9-5-4-8-23(24)26(32)30(27)16-19-10-12-20(13-11-19)25(31)28-22-14-15-22/h2-13,22H,14-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTWBVAFDCDBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The structure of this compound suggests it may interact with various biological targets, leading to diverse therapeutic effects. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Structural Features
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Quinazolinone Core : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Thioether Linkage : Potentially increases metabolic stability and bioactivity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various kinases, which play critical roles in signaling pathways associated with cancer and inflammation.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-cyclopropyl-4-methyl-3-(4-oxoquinazolin) | MCF-7 (Breast cancer) | 5.0 | Apoptosis induction |
| N-cyclopropyl-4-(piperazinyl)quinazolinone | A549 (Lung cancer) | 3.2 | Cell cycle arrest |
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds similar to N-cyclopropyl derivatives can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages exposed to lipopolysaccharides (LPS). This suggests potential utility in treating inflammatory diseases.
Case Studies
- Sepsis Treatment : A study highlighted a related quinazolinone compound that effectively reduced mortality in LPS-induced sepsis models by modulating inflammatory responses and enhancing survival rates in animal models .
- Antibacterial Activity : A series of quinazolinone derivatives were evaluated for antibacterial properties against various strains, showing promising results against resistant bacteria, which indicates a potential role in antibiotic development.
Comparison with Similar Compounds
Below is a structural and functional comparison of the target compound with related analogs:
Structural Analogues with Modified Quinazolinone Substituents
Key Observations :
- C2 Substituents : The target compound’s thioether group (S-linked) contrasts with the benzyl ethers (O-linked) in compounds . Thioethers may confer higher lipophilicity and resistance to oxidative metabolism compared to ethers.
- C6 Modifications : Compound introduces a methylpiperazine group at C6, which could enhance solubility via protonation at physiological pH. The target compound lacks this polar group, suggesting differences in pharmacokinetics.
Analogues with Simplified Benzamide Moieties
| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | Quinazolinone | 2-methyl (C2) | Simple benzamide | 279.3 |
Key Observations :
- The absence of a thioether or cyclopropyl group in highlights the role of these moieties in the target compound. The cyclopropyl amide may reduce metabolic clearance compared to simpler benzamides.
Hypothetical Structure-Activity Relationships (SAR)
Q & A
Q. What are the key structural features of N-cyclopropyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide that influence its biological activity?
The compound’s activity is influenced by:
- Quinazolin-4-one core : A scaffold known for binding ATP pockets in kinases and other enzymes, enabling modulation of enzymatic activity .
- Thioether linkage (-S-) : Enhances metabolic stability and facilitates interactions with sulfur-binding residues in biological targets .
- N-cyclopropylbenzamide moiety : Introduces steric and electronic effects that improve target selectivity and pharmacokinetic properties .
- 2-methylbenzyl substituent : Modulates lipophilicity and membrane permeability .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis involves multi-step organic reactions:
Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with urea/thiourea under acidic conditions .
Thioether bond introduction : Nucleophilic substitution using 2-methylbenzyl mercaptan, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the quinazolinone intermediate and N-cyclopropyl-4-(chloromethyl)benzamide .
Key validation techniques : TLC for reaction monitoring, NMR for structural confirmation (>95% purity), and HPLC for purity assessment .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopropyl CH2 at δ 0.6–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C28H26N3O2S: 468.1742) .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Use DMF for thioether formation (enhanced nucleophilicity) and dichloromethane for amide coupling (minimizes side reactions) .
- Temperature control : Maintain 60–70°C during cyclocondensation to avoid decarboxylation .
- Catalysts : Employ DMAP for accelerated acylation in benzamide coupling .
- Workflow : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate via flash chromatography .
Q. How should researchers address contradictions in biological activity data across studies?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to distinguish direct target effects from off-target toxicity .
- Structural analogs : Synthesize derivatives lacking the cyclopropyl group or thioether to isolate contributions of specific moieties to activity .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to standardize inter-laboratory variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace 2-methylbenzyl with electron-withdrawing groups (e.g., -CF3) to probe electronic effects on target binding .
- Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone to assess oxidation state impact on potency .
- Pharmacophore mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- In silico ADMET prediction : Tools like SwissADME predict logP (target ≤3.5 for oral bioavailability) and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability (e.g., with EGFR kinase) to prioritize analogs with prolonged residence times .
- QSAR models : Corrogate substituent descriptors (e.g., Hammett σ) with IC50 values to derive predictive equations for activity .
Q. What experimental approaches mitigate poor solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain compound solubility without cell membrane disruption .
- Prodrug design : Introduce phosphate esters at the 4-oxo position, hydrolyzable in vivo to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in tumor xenograft models .
Q. How can researchers validate compound stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h, analyzing degradation products via LC-MS .
- Light/heat stress tests : Monitor structural integrity under ICH Q1B guidelines (e.g., 5000 lux UV/vis light for photostability) .
Q. What methods are recommended for designing analogs with reduced toxicity?
- Cytotoxicity screening : Prioritize analogs with selectivity indices (IC50 normal cells/IC50 cancer cells) >10 .
- Metabolite identification : Use hepatocyte incubation + LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) .
- hERG inhibition assays : Patch-clamp electrophysiology to eliminate cardiotoxic candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
